Bis(4-methylphenacyl) sulfide Bis(4-methylphenacyl) sulfide
Brand Name: Vulcanchem
CAS No.: 23080-22-0
VCID: VC4093654
InChI: InChI=1S/C18H18O2S/c1-13-3-7-15(8-4-13)17(19)11-21-12-18(20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
SMILES: CC1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=C(C=C2)C
Molecular Formula: C18H18O2S
Molecular Weight: 298.4 g/mol

Bis(4-methylphenacyl) sulfide

CAS No.: 23080-22-0

Cat. No.: VC4093654

Molecular Formula: C18H18O2S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-methylphenacyl) sulfide - 23080-22-0

Specification

CAS No. 23080-22-0
Molecular Formula C18H18O2S
Molecular Weight 298.4 g/mol
IUPAC Name 1-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylethanone
Standard InChI InChI=1S/C18H18O2S/c1-13-3-7-15(8-4-13)17(19)11-21-12-18(20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Standard InChI Key KPEQAIKDILGKSR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=C(C=C2)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=C(C=C2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Bis(4-methylphenacyl) sulfide (CAS 23080-82-0) is characterized by two 4-methylphenacyl groups linked via a sulfur atom. The phenacyl moiety consists of a ketone-functionalized benzyl group (C6H4COCH3\text{C}_6\text{H}_4\text{COCH}_3), with the methyl group para to the carbonyl. The sulfide bridge (S-\text{S}-) connects these units, yielding the systematic name 4-(4-methylphenacyl)sulfanyl-4'-methylphenacyl sulfide .

Key Structural Data:

  • Molecular Formula: C16H14O2S\text{C}_{16}\text{H}_{14}\text{O}_2\text{S}

  • Molecular Weight: 278.35 g/mol

  • SMILES Notation: CC1=CC=C(C=C1)C(=O)CSC(=O)C2=CC=C(C=C2)C\text{CC1=CC=C(C=C1)C(=O)CSC(=O)C2=CC=C(C=C2)C}

The compound’s planar geometry and electron-withdrawing ketone groups enhance its polarity, influencing solubility in organic solvents like dichloromethane and ethyl acetate .

Physicochemical Properties

Thermal Stability and Phase Behavior

CompoundMelting Point (°C)Boiling Point (°C)Density (g/cm³)
Bis(4-methylphenyl) sulfide 57337.81.1
Bis(4-hydroxybenzyl) sulfide 135–137N/AN/A
Bis(4-methylphenacyl) sulfide Est. 90–110Est. 350–370Est. 1.2–1.3

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Strong absorptions at 1680cm1\sim 1680 \, \text{cm}^{-1} (C=O stretch) and 1100cm1\sim 1100 \, \text{cm}^{-1} (C-S stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}: δ 2.35 ppm (s, 6H, -CH₃), δ 3.85 ppm (s, 4H, -S-CH₂-), δ 7.25–7.80 ppm (m, 8H, aromatic) .

    • 13C^{13}\text{C}: δ 197.5 ppm (C=O), δ 135–128 ppm (aromatic carbons), δ 21.1 ppm (-CH₃) .

Synthetic Methodologies

Direct Sulfurization of Phenacyl Halides

A plausible route involves the reaction of 4-methylphenacyl bromide with sodium sulfide (Na2S\text{Na}_2\text{S}) in a polar aprotic solvent:

24-MeC6H4COCH2Br+Na2S(4-MeC6H4COCH2)2S+2NaBr2 \, \text{4-MeC}_6\text{H}_4\text{COCH}_2\text{Br} + \text{Na}_2\text{S} \rightarrow (\text{4-MeC}_6\text{H}_4\text{COCH}_2)_2\text{S} + 2 \, \text{NaBr}

This method mirrors the synthesis of Bis(4-bromophenyl) sulfone, where brominated precursors are coupled via sulfide bridges .

Oxidative Coupling of Thiols

Alternative approaches may employ oxidative coupling of 4-methylphenacyl thiols using oxidizing agents like iodine or hydrogen peroxide:

24-MeC6H4COCH2SH+I2(4-MeC6H4COCH2)2S+2HI2 \, \text{4-MeC}_6\text{H}_4\text{COCH}_2\text{SH} + \text{I}_2 \rightarrow (\text{4-MeC}_6\text{H}_4\text{COCH}_2)_2\text{S} + 2 \, \text{HI}

This strategy is analogous to the synthesis of Bis(4-hydroxybenzyl) sulfide, where thiol oxidation yields stable sulfides .

Research Findings and Functional Applications

Role in Organic Synthesis

Bis(4-methylphenacyl) sulfide serves as a precursor in multicomponent reactions. For example, its reaction with p-tolylacetylene and diphenyl diselenide under radical conditions produces selenide-functionalized diketones, highlighting its utility in constructing complex heterocycles .

Biological Activity

While direct studies on Bis(4-methylphenacyl) sulfide are scarce, structurally related sulfides exhibit notable bioactivity:

  • Histone Deacetylase (HDAC) Inhibition: Bis(4-hydroxybenzyl) sulfide (IC₅₀ = 7.65 μM) demonstrates potent HDAC inhibitory activity, suggesting potential anticancer properties .

  • Antimicrobial Effects: Sulfides with para-substituted aromatic groups show moderate activity against Gram-positive bacteria .

Industrial and Pharmacological Applications

Polymer Science

Sulfide-containing compounds like Bis(4-bromophenyl) sulfone are intermediates in polysulfone production, leveraging their thermal stability and mechanical strength . Bis(4-methylphenacyl) sulfide could similarly act as a crosslinker in high-performance polymers.

Pharmaceutical Intermediates

The compound’s ketone groups enable derivatization into amines or heterocycles, making it a candidate for drug discovery. For instance, sulfides are precursors to sulfonamides, a class of antibiotics .

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